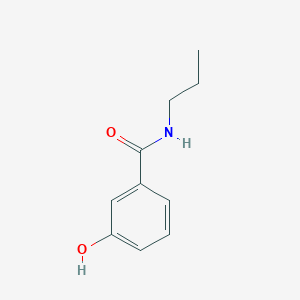

3-hydroxy-N-propylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N-propylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-6-11-10(13)8-4-3-5-9(12)7-8/h3-5,7,12H,2,6H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOKXRSVSLGTAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310316 | |

| Record name | 3-Hydroxy-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77201-16-2 | |

| Record name | 3-Hydroxy-N-propylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77201-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-N-propylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Hydroxy N Propylbenzamide and Analogues

Established Synthetic Routes to 3-Hydroxybenzamide (B181210) Core Structures

The formation of the central 3-hydroxybenzamide scaffold is a critical step that can be achieved through several established chemical transformations. These routes begin with precursors that already contain either the hydroxyl or the amide functionality, or a group that can be converted into one.

A common and direct approach to the 3-hydroxybenzamide core involves the amidation of 3-hydroxybenzoic acid or its derivatives. nih.gov The fundamental reaction is a condensation between the carboxylic acid group and an amine source. However, direct reaction between a carboxylic acid and an amine typically forms a stable ammonium (B1175870) carboxylate salt, requiring specific conditions to drive the formation of the amide bond. sciepub.comyoutube.com

To overcome this, two main strategies are employed:

Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive intermediate. This can be achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 3-hydroxybenzoyl chloride. nih.gov This acyl chloride then readily reacts with ammonia (B1221849) or an ammonia equivalent to yield 3-hydroxybenzamide. Another activation method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate amide bond formation under milder conditions. sciepub.com

Catalytic Direct Amidation: Recent advancements in green chemistry have promoted methods for the direct formation of amides from carboxylic acids and amines, avoiding stoichiometric activators or waste products. sciepub.com Boric acid, for instance, has been shown to be an effective catalyst for the direct amidation of carboxylic acids. It is proposed to form a mixed anhydride (B1165640) intermediate with the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. sciepub.com

| Activation Method | Reagent Example | Key Features |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Highly reactive intermediate, often high yield, produces HCl byproduct. |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Milder conditions, good yields, produces solid dicyclohexylurea byproduct. |

| Catalytic Amidation | Boric Acid (B(OH)₃) | Atom economical, environmentally benign, requires heat to remove water. sciepub.com |

An alternative pathway to the benzamide (B126) core starts with a 3-hydroxyaniline precursor. In this strategy, the amino group of the aniline (B41778) derivative serves as the nucleophile to react with a carboxylating agent. A classic method for this transformation is the Schotten-Baumann reaction, which involves treating the aniline with an acyl chloride (e.g., benzoyl chloride) under basic conditions. While this specific example would yield N-(3-hydroxyphenyl)benzamide, the principle can be adapted using different acylating agents to build the desired benzamide structure. The use of 3-amino-5-hydroxybenzoic acid in biosynthetic pathways highlights the utility of aniline derivatives as precursors for complex amide-containing molecules. acs.org

A less common but viable route involves introducing the hydroxyl group onto a pre-existing benzamide ring system via electrophilic aromatic substitution (EAS). wikipedia.org The amide group (-CONH₂) is a deactivating and meta-directing substituent on the aromatic ring. youtube.com This directing effect is advantageous for the synthesis of 3-hydroxybenzamide, as it guides the incoming electrophile to the desired meta-position (C3 or C5).

The direct hydroxylation of aromatic rings can be challenging. However, methods have been developed that utilize potent hydroxylating agents or catalytic systems. For example, deprotonative cupration of an aromatic C-H bond followed by oxidation can furnish phenols with high regioselectivity. acs.org While harsh, reactions with strong acids can also achieve hydroxylation. uomustansiriyah.edu.iq This approach is generally lower yielding and less regioselective than building the molecule from a pre-hydroxylated precursor.

| Reaction Type | Reagents | Directing Group Effect |

| Electrophilic Hydroxylation | e.g., H₂SO₄/SO₃, then fusion with NaOH | The -CONH₂ group directs the incoming -OH group to the meta position. |

| Deprotonative Cupration | Copper salts / t-BuOOH | Directed ortho-metalation can be used, but meta-substitution is also possible depending on the substrate. acs.org |

N-Alkylation Strategies for Propyl Moiety Introduction

Once the benzamide core is established, or concurrently with its formation, the N-propyl group must be introduced. This can be accomplished through direct amidation with propylamine (B44156) or by a subsequent alkylation step on an N-unsubstituted benzamide.

This is the most straightforward method for synthesizing 3-hydroxy-N-propylbenzamide. It mirrors the methods described in section 2.1.1 but utilizes propylamine instead of ammonia. The reaction involves the direct condensation of 3-hydroxybenzoic acid and propylamine. youtube.com

As with the formation of the primary amide, the reaction can be driven to completion by removing the water byproduct, often with heating, or by activating the carboxylic acid group first. Using an activating agent like oxalyl chloride to form 3-hydroxybenzoyl chloride, followed by reaction with propylamine, is a highly effective and common laboratory-scale synthesis.

This two-step approach begins with the synthesis of 3-hydroxybenzamide, which is then N-alkylated to introduce the propyl group. The nitrogen atom of a primary amide is not strongly nucleophilic due to resonance delocalization of its lone pair of electrons into the carbonyl group. nih.govechemi.com Therefore, direct alkylation with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) requires deprotonation of the amide N-H bond to form a more nucleophilic amide anion. echemi.comstackexchange.com

Strong bases are typically required for this deprotonation. Common systems include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). echemi.comstackexchange.com Once the amide anion is formed, it can readily undergo a nucleophilic substitution (Sₙ2) reaction with the propyl halide. Other methods, such as phase-transfer catalysis or the use of bases like potassium hydroxide (B78521) under microwave irradiation, have also been developed to facilitate N-alkylation under milder or solvent-free conditions. mdpi.com Additionally, catalytic methods using transition metals like cobalt have been reported for the N-alkylation of amides with alcohols. nih.gov

| Method | Base/Catalyst | Alkylating Agent | Key Features |

| Deprotonation/Alkylation | Sodium Hydride (NaH) | Propyl bromide/iodide | Standard, effective method; requires anhydrous conditions and a strong base. echemi.comstackexchange.com |

| Microwave-Assisted | KOH / K₂CO₃ | Propyl halide | Fast reaction times, often solvent-free, environmentally benign. mdpi.com |

| Catalytic (with alcohol) | Cobalt nanoparticles | Propanol | Utilizes alcohols instead of halides as alkylating agents. nih.gov |

Optimization of Synthetic Reaction Conditions for this compound and Analogues

The synthesis of this compound, like other benzamide derivatives, involves the formation of an amide bond between a carboxylic acid (3-hydroxybenzoic acid) and an amine (n-propylamine). The optimization of reaction conditions is crucial for maximizing yield, purity, and, where applicable, enantioselectivity. Key parameters that are manipulated to achieve these goals include the choice of catalyst, solvent, temperature, and pressure.

Catalyst Systems and Their Enantioselective Impact in Benzamide Synthesis

The selection of a catalyst is pivotal in modern organic synthesis, not only for accelerating reaction rates but also for controlling the stereochemical outcome of a reaction. In the synthesis of chiral benzamides, enantioselective catalysis is of paramount importance. While this compound itself is not chiral, the principles of enantioselective catalysis are critical in the synthesis of its more complex, biologically active analogues which may contain stereocenters.

Various catalyst systems have been developed for asymmetric C-H amidation and related reactions to produce chiral amides. These can be broadly categorized into metal-based catalysts and organocatalysts.

Metal-Based Catalysts : Transition metal catalysts, particularly those based on rhodium, iridium, copper, and cobalt, have been extensively studied for their ability to catalyze C-H amidation reactions with high enantioselectivity. For instance, chiral cyclopentadienyl (B1206354) (Cp*) cobalt(III) complexes have been shown to be effective in the enantioselective C-H functionalization to construct chiral isoindolinones. Similarly, iridium catalysts featuring chiral diamine ligands are used in the enantioselective intramolecular benzylic C-H amidation to form γ-lactams with high yields and enantioselectivities mdpi.com. A recent development involves a dual-catalyst system using two different copper catalysts, activated by blue light, to synthesize chiral secondary amides from primary amides and alkyl bromides with high yields (53-95%) and excellent enantioselectivity (single enantiomer making up at least 95% of the product) acs.org.

Organocatalysts : In addition to metal-based systems, organocatalysts have emerged as a powerful tool for enantioselective synthesis. For example, simple tetrapeptides have been used as catalysts in the enantioselective bromination of benzamides, which can be a key step in a multi-step synthesis of chiral analogues acs.orgsemanticscholar.orgdatapdf.com. These peptide-based catalysts can create a chiral environment around the substrate, directing the reaction to favor one enantiomer over the other.

The table below summarizes some catalyst systems used in enantioselective amide synthesis, which are applicable to the synthesis of chiral analogues of this compound.

| Catalyst System | Type of Reaction | Typical Enantioselectivity (ee) | Reference |

| Chiral Cp*Rh(III) with Carboxylic Acid | Intermolecular C-H Amidation | High | mdpi.com |

| Iridium with Chiral Diamine Ligands | Intramolecular Benzylic C-H Amidation | High | mdpi.com |

| Dual Copper Catalyst System (light-driven) | C-N Cross-Coupling | >95% | acs.org |

| Tetrapeptide | Enantioselective Bromination | High | acs.orgsemanticscholar.orgdatapdf.com |

| Chiral N,N'-Dioxide-Metal Complexes | Various Asymmetric Reactions | High | scu.edu.cn |

Solvent Effects on Reaction Kinetics and Yields

The choice of solvent can significantly influence the rate, yield, and selectivity of amidation reactions. Solvents can affect the solubility of reactants, stabilize transition states, and in some cases, participate in the reaction mechanism.

In amide bond formation, a range of solvents have been evaluated to find suitable replacements for commonly used but environmentally less friendly solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) rsc.org. The polarity of the solvent is a critical factor. For direct amidation reactions, nonpolar solvents such as toluene (B28343) or xylene have shown good results mdpi.com. However, in some cases, performing the reaction under solvent-free conditions can lead to higher conversions mdpi.com.

The effect of the solvent can be complex. For instance, in boric acid-catalyzed transamidations, the presence of a small amount of water was found to promote the reaction mdpi.com. In other studies, mixtures of solvents like acetonitrile (B52724)/water have been used to increase the yield mdpi.com.

The table below illustrates the effect of different solvents on a hypothetical benzamide synthesis, based on general principles of solvent effects in organic reactions.

| Solvent | Dielectric Constant (Approx.) | Expected Effect on a Polar Reaction | Rationale |

| Toluene | 2.4 | Moderate rate | Nonpolar, good for azeotropic removal of water. |

| Acetonitrile | 37.5 | Potentially faster rate | Polar aprotic, can stabilize polar intermediates. |

| Dichloromethane | 9.1 | Moderate rate | Commonly used, but has environmental concerns. |

| N,N-Dimethylformamide | 36.7 | Can accelerate reaction | Polar aprotic, high boiling point, but can be difficult to remove. |

| Solvent-free | N/A | Can be very efficient | Maximizes reactant concentration, environmentally friendly. |

Temperature and Pressure Parameters in Amidation Processes

Temperature and pressure are fundamental parameters in the optimization of any chemical reaction, including the amidation process to form this compound.

Temperature : Generally, increasing the reaction temperature increases the reaction rate. However, for amidation reactions, excessively high temperatures can lead to side reactions and the formation of byproducts. Direct thermal condensation of carboxylic acids and amines often requires high temperatures (above 160°C) to proceed mdpi.com. However, the use of catalysts can often lower the required temperature. For some amidation reactions, a temperature range of 100-160°C has been studied acs.orgresearchgate.net. In many lab-scale syntheses using coupling reagents, reactions are often run at room temperature or slightly elevated temperatures (e.g., 80°C) nih.gov.

Pressure : The direct amidation of a carboxylic acid and an amine produces water as a byproduct. According to Le Chatelier's principle, the removal of this water can shift the equilibrium towards the product side, thus increasing the yield. This can be achieved by performing the reaction under reduced pressure (vacuum) to distill off the water as it is formed. Alternatively, a Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water (like toluene) to remove it from the reaction mixture mdpi.com. In some cases, the reaction is carried out in a sealed vessel, which can lead to an increase in pressure as the reaction proceeds, especially if volatile byproducts are formed acs.orgresearchgate.net.

The optimization of these parameters is often interconnected. For example, a lower pressure allows for the removal of water at a lower temperature, which can help to prevent the degradation of thermally sensitive substrates.

Purification and Isolation Techniques for this compound

After the synthesis of this compound, the crude product needs to be purified to remove unreacted starting materials, reagents, catalyst residues, and any byproducts. The choice of purification technique depends on the physical properties of the compound (e.g., polarity, solubility, crystallinity) and the nature of the impurities.

Recrystallization : This is a common and effective method for purifying solid compounds researchgate.netlibretexts.org. The principle is based on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures amherst.eduma.edu. The crude solid is dissolved in a minimal amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, while the impurities remain in the solution libretexts.orgamherst.eduma.edu. For a polar compound like this compound, polar solvents like ethanol, acetone, or acetonitrile could be suitable for recrystallization researchgate.net.

Column Chromatography : This is a versatile technique used to separate components of a mixture based on their differential adsorption onto a stationary phase cup.edu.cn. For a polar aromatic compound like this compound, normal-phase chromatography with a polar stationary phase (like silica (B1680970) gel) and a mixture of nonpolar and polar solvents as the mobile phase can be effective tandfonline.com. Alternatively, reversed-phase chromatography, which uses a nonpolar stationary phase and a polar mobile phase, can also be employed nih.gov. For very polar compounds, techniques like hydrophilic interaction liquid chromatography (HILIC) may be necessary biotage.comwaters.com.

Extraction : Liquid-liquid extraction is often used as a first step in the work-up procedure to separate the desired product from water-soluble or water-insoluble impurities. The crude reaction mixture is dissolved in an organic solvent and washed with water or an aqueous solution of an acid or base to remove impurities.

Counter-Current Chromatography (CCC) : This is a liquid-liquid partition chromatography technique that does not use a solid support. It has been successfully used for the isolation and purification of amides from natural products and could be applicable to the purification of synthetic benzamides nih.gov.

The choice of the best purification method may involve a combination of these techniques to achieve the desired level of purity.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography for Solid-State Structural DeterminationShould a suitable single crystal of 3-hydroxy-N-propylbenzamide be available, X-ray crystallography would offer the definitive three-dimensional structure of the molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding.

The lack of this specific experimental data in the public domain makes it impossible to construct the detailed data tables and research findings as requested. While spectroscopic data for numerous other benzamide (B126) derivatives are available, this information cannot be directly extrapolated to provide an accurate and scientifically rigorous analysis of this compound. Further empirical research is required to fully characterize this compound and make the detailed structural information publicly accessible.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding:

The presence of a hydroxyl (-OH) group and an amide (-CONH-) group in this compound provides both hydrogen bond donors (the hydroxyl proton and the N-H proton) and acceptors (the carbonyl oxygen and the hydroxyl oxygen). This functionality allows for the formation of a robust and intricate hydrogen-bonding network.

Based on studies of related structures, several key hydrogen bonding motifs are anticipated:

Amide-Amide Interactions: A common feature in the crystal structures of primary and secondary amides is the formation of centrosymmetric dimers or chains through N-H···O=C hydrogen bonds. In these arrangements, the amide group of one molecule interacts with the amide group of a neighboring molecule iucr.orgrsc.orgiucr.orgtandfonline.com. For this compound, it is highly probable that the N-H group of the amide will form a hydrogen bond with the carbonyl oxygen of an adjacent molecule.

Hydroxyl-Involving Interactions: The hydroxyl group can participate in hydrogen bonding in several ways. It can act as a donor to the carbonyl oxygen of the amide group (O-H···O=C) or to the hydroxyl oxygen of another molecule (O-H···O-H). Furthermore, the hydroxyl oxygen can act as a hydrogen bond acceptor from the amide N-H (N-H···O-H) or another hydroxyl group (O-H···O-H). The crystal structure of 4-hydroxybenzamide, for instance, reveals a network of intermolecular O-H···O and N-H···O hydrogen bonds that stabilize the crystal lattice researchgate.net. Similarly, studies on 2-hydroxybenzamides have shown the presence of both intramolecular and intermolecular hydrogen bonds involving the hydroxyl group researchgate.netoslomet.no.

Chain and Sheet Formation: The interplay of these various hydrogen bonds is likely to result in the formation of extended one-dimensional chains or two-dimensional sheets within the crystal structure. For example, in benzamide, hydrogen bonds connect molecules into centrosymmetric dimers, which are further linked into endless chains iucr.org.

The expected hydrogen bonding interactions in the crystal lattice of this compound are summarized in the table below.

| Donor Group | Acceptor Group | Type of Interaction |

| Amide (N-H) | Carbonyl Oxygen (C=O) | Intermolecular |

| Amide (N-H) | Hydroxyl Oxygen (O-H) | Intermolecular |

| Hydroxyl (O-H) | Carbonyl Oxygen (C=O) | Intermolecular |

| Hydroxyl (O-H) | Hydroxyl Oxygen (O-H) | Intermolecular |

π-π Stacking:

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state will be a balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice.

The key conformational features to consider are the orientation of the amide group relative to the benzene (B151609) ring and the conformation of the N-propyl chain.

Amide Group Orientation: In many crystalline benzamides, the amide group is not coplanar with the benzene ring guidechem.com. This torsion is a result of steric hindrance between the ortho-hydrogens of the benzene ring and the substituents on the amide nitrogen. For this compound, a similar non-planar conformation is expected, with a dihedral angle between the plane of the benzene ring and the plane of the amide group.

N-Propyl Chain Conformation: The N-propyl chain can adopt various conformations through rotation around the C-N and C-C single bonds. In the solid state, the conformation will be one that minimizes steric clashes with neighboring molecules and allows for efficient crystal packing. The extended, anti-periplanar conformation of the propyl chain is often energetically favored libretexts.orgpharmaguideline.com.

The table below summarizes the key dihedral angles that define the conformation of this compound. The exact values in the crystalline state would be determined by the specific packing arrangement.

| Dihedral Angle | Description | Expected Conformation |

| C(aryl)-C(aryl)-C(carbonyl)-N | Torsion between the benzene ring and the amide plane | Non-planar |

| C(carbonyl)-N-C(propyl)-C(propyl) | Conformation of the N-propyl chain | Likely extended (anti) |

| N-C(propyl)-C(propyl)-C(methyl) | Conformation of the N-propyl chain | Likely staggered |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD) for Absolute Configuration (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are powerful tools for determining the absolute configuration of chiral molecules. Chiral molecules are those that are non-superimposable on their mirror images.

However, this compound is an achiral molecule. It possesses a plane of symmetry that runs through the benzene ring and the amide group, bisecting the N-propyl chain. Due to this symmetry, it does not have enantiomers and therefore does not exhibit optical activity.

Consequently, chiroptical spectroscopy techniques like ECD are not applicable for the determination of the absolute configuration of this compound, as there is no absolute configuration to be determined. An achiral compound will not produce a signal in an ECD experiment.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational methods for investigating the electronic structure and geometric properties of molecules. indexcopernicus.com These calculations provide fundamental insights into a molecule's behavior by determining its electron density. indexcopernicus.com Methods like DFT are widely used to predict molecular geometries, vibrational frequencies, and various electronic properties with a high degree of accuracy when compared to experimental data. researchgate.netnih.gov For 3-hydroxy-N-propylbenzamide, DFT calculations would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p) or 6-311++G(d,p), to achieve a fully optimized molecular structure in its most stable form. researchgate.netmdpi.com

The conformational energy landscape of a molecule describes its potential energy as a function of the rotation around its single bonds. This landscape is crucial for understanding a molecule's flexibility, stability, and the relative populations of its different spatial arrangements (conformers). The landscape is mapped by identifying energy minima, which correspond to stable conformers, and the transition states that separate them. researchgate.netresearcher.life

For this compound, the key rotatable bonds that define its conformational landscape are the C-N bond of the amide group and the C-C bonds within the N-propyl chain. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be constructed.

Studies on flexible molecules show that their conformational preferences can be significantly influenced by their environment. chemrxiv.org For instance, the presence of solvents can alter the relative stability of conformers. Computational methods can model these effects, providing a more accurate picture of the molecule's behavior in different phases. researcher.life The most stable conformer of this compound would be the one occupying the lowest energy minimum on this landscape.

Table 1: Key Torsional Angles in this compound for Conformational Analysis

| Dihedral Angle | Description | Expected Impact on Stability |

|---|---|---|

| C(aryl)-C(carbonyl)-N-C(propyl) | Defines the orientation of the propyl group relative to the benzoyl plane. | Steric hindrance and potential for intramolecular hydrogen bonding can influence the preferred angle. |

| C(carbonyl)-N-C(propyl)-C(propyl) | Governs the orientation of the ethyl fragment of the propyl group. | Different staggered and eclipsed conformations will have varying energy levels. |

This table is illustrative, based on the known structure of this compound and general principles of conformational analysis.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. youtube.comyoutube.com The HOMO, acting as an electron donor, is associated with the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical stability and reactivity. nih.gov A large energy gap implies high stability and low chemical reactivity, characterizing the molecule as "hard." Conversely, a small energy gap suggests the molecule is more polarizable and reactive, or "soft." nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms of the hydroxyl and carbonyl groups, which are susceptible to electrophilic attack. The LUMO would likely be distributed across the benzamide (B126) moiety. DFT calculations can precisely determine the energies of these orbitals and other related quantum chemical descriptors.

Table 2: Representative Quantum Chemical Descriptors Based on FMO Theory

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Power to attract electrons |

This table outlines key descriptors derived from HOMO and LUMO energies as explained in theoretical studies. nih.govnih.gov The actual values for this compound would require specific DFT calculations.

A Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MESP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values.

Typically, regions with negative potential (colored red) are electron-rich and are the most likely sites for electrophilic attack. Regions with positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. Areas with zero potential are often colored green and represent regions of non-polar character. nih.gov

In this compound, the MESP would show significant negative potential around the oxygen atoms of the carbonyl and hydroxyl groups due to their high electronegativity and lone pairs of electrons. These areas would be the primary sites for interactions with electrophiles or for forming hydrogen bonds as a hydrogen bond acceptor. The hydrogen atom of the hydroxyl group and the N-H proton of the amide group would exhibit positive potential, making them sites for nucleophilic interaction or hydrogen bond donation.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. nih.gov This method explores possible binding orientations and conformations of the ligand within the receptor's active site and scores them based on their predicted binding affinity. researchgate.net It is a fundamental tool in drug design for understanding ligand-target interactions at a molecular level. nih.govrsc.org

The primary outputs of a molecular docking simulation are the binding pose and the binding affinity. The binding pose describes the specific orientation and conformation of the ligand within the target's binding pocket. The binding affinity, often expressed as a "docking score" in units of kcal/mol, is a theoretical estimation of the strength of the ligand-receptor interaction. A more negative score typically indicates a stronger predicted binding affinity. nih.gov

In studies of related benzamide derivatives, docking simulations have been used to predict their activity against specific biological targets. mdpi.com For example, in a study of 6-hydroxybenzothiazole-2-carboxamides as inhibitors of monoamine oxidase B (MAO-B), docking scores were used to rank compounds and predict their inhibitory potential. nih.gov A similar approach for this compound would involve docking it into the active site of a relevant protein target to predict its binding mode and affinity. The analysis would reveal how the ligand fits within the pocket and which of its functional groups are critical for binding.

A crucial aspect of docking analysis is identifying the specific amino acid residues within the protein's active site that interact with the ligand. nih.gov These interactions, which can include hydrogen bonds, van der Waals forces, hydrophobic interactions, and pi-stacking, are what stabilize the ligand-receptor complex.

For this compound, the key functional groups for forming such interactions are the hydroxyl group, the amide group (both N-H and C=O), and the aromatic ring.

Hydrogen Bonds: The hydroxyl group and the amide N-H can act as hydrogen bond donors, while the carbonyl oxygen and hydroxyl oxygen can act as hydrogen bond acceptors. Docking studies on similar compounds frequently show that hydrogen bonds with key residues like asparagine or histidine are crucial for stabilizing the complex. rsc.orgnih.gov

Hydrophobic Interactions: The propyl chain and the phenyl ring can form hydrophobic and van der Waals interactions with non-polar residues in the binding pocket.

Pi-Stacking: The aromatic phenyl ring can engage in pi-pi stacking or pi-cation interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.

Molecular dynamics (MD) simulations can further refine the docked pose, providing insights into the stability of these interactions over time and confirming the importance of key residues. nih.govnih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-hydroxybenzothiazole-2-carboxamides |

| N-phenyl-4-hydroxy-2-quinolone-3-carboxamide |

| Monoamine oxidase B |

| Asparagine |

| Histidine |

| Tyrosine |

| Phenylalanine |

Biological Activities and Mechanisms of Action Non Clinical Focus

Cellular Mechanisms of Action (Non-Human Cell Lines)

While direct experimental studies on the cellular mechanisms of 3-hydroxy-N-propylbenzamide are limited, research on structurally related benzamide (B126) and hydroxybenzamide derivatives provides insights into its potential biological activities. The following sections summarize findings from studies on analogous compounds, offering a speculative look into the possible effects of this compound.

Antiproliferative and Cytotoxic Activity (Non-Cancer, Non-Human Cell Lines)

Research on the antiproliferative and cytotoxic effects of benzamide derivatives has primarily focused on cancer cell lines. For instance, studies on 3,4,5-trihydroxy-N-alkyl-benzamides, derivatives of gallic acid, have demonstrated cytotoxic effects on colon carcinoma HCT-116 cells and breast MCF-7 cancer cells researchgate.netorientjchem.org. Similarly, other benzamide analogs have shown antiproliferative activity against A549 tumor cells atlantis-press.com.

However, there is a notable lack of research investigating the antiproliferative and cytotoxic activities of this compound and its close analogues on non-cancerous, non-human cell lines. The toxicity of some N-alkyl nitrobenzamides has been assessed in human macrophages, but this was in the context of their potential as antimycobacterial agents rather than a general cytotoxic evaluation nih.gov. Therefore, the specific effects of this compound on the proliferation and viability of non-cancerous, non-human cells remain an area for future investigation.

Anti-inflammatory Effects in Cellular Models (e.g., RAW 264.7 cells)

The RAW 264.7 murine macrophage cell line is a widely used model to investigate the anti-inflammatory potential of various compounds nawah-scientific.com. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce an inflammatory response in these cells, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins nawah-scientific.com.

While no studies have directly evaluated the anti-inflammatory effects of this compound, research on other benzamide derivatives suggests potential activity. For example, N-benzyl-4-bromobenzamide has been shown to inhibit the production of interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in LPS-induced human gingival fibroblasts nih.govnih.gov. Another study found that 2,4-dihydroxy-N-(4-hydroxyphenyl) benzamide could inhibit the production of nitric oxide, TNF-α, and PGE2 in LPS-induced RAW 264.7 cells nih.gov. These findings suggest that the benzamide scaffold may possess anti-inflammatory properties, but direct testing of this compound in models like LPS-stimulated RAW 264.7 cells is necessary to confirm this potential.

Antimicrobial Properties in Microbial Models (e.g., inhibition of growth)

The antimicrobial potential of benzamide derivatives has been explored against various pathogens. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible in vitro growth of a microorganism, is a key parameter in these studies wikipedia.orgnih.govnih.gov.

While specific MIC values for this compound are not available, studies on related compounds provide some context. For instance, a series of N-pyrazinylhydroxybenzamides demonstrated selective activity against Staphylococcus species and antimycobacterial activity, with the best MIC value against Mycobacterium tuberculosis H37Rv being 6.25 μg/ml nih.gov. Other N-benzamide derivatives have also shown antibacterial and antifungal effects nanobioletters.com. The antimicrobial activity of hydroxybenzoic acids has been reported to have MIC values between 2 and 6 mg/mL against various strains researchgate.net. Furthermore, N-alkyl nitrobenzamides have been investigated as potential antitubercular agents, with some derivatives showing MICs as low as 16 ng/mL nih.govresearchgate.net. Salicylic acid derivatives, which are also hydroxybenzoic acids, have been synthesized and evaluated for their antifungal activity against Candida species mdpi.com. These findings suggest that the hydroxybenzamide scaffold is a promising area for the development of new antimicrobial agents.

Table 1: Antimicrobial Activity of Selected Benzamide and Hydroxybenzoic Acid Derivatives

| Compound Class | Organism(s) | Activity (MIC) |

| N-pyrazinylhydroxybenzamides | Mycobacterium tuberculosis H37Rv | 6.25 µg/mL nih.gov |

| N-alkyl nitrobenzamides | Mycobacterium tuberculosis | As low as 16 ng/mL nih.govresearchgate.net |

| Hydroxybenzoic acids | Various bacterial and fungal strains | 2-6 mg/mL researchgate.net |

| N-cyclohexyl-2-hydroxybenzamide | Candida species | 570.05 µM mdpi.com |

This table presents data for compounds structurally related to this compound to illustrate the potential for antimicrobial activity within this chemical class. Direct testing of this compound is required to determine its specific antimicrobial properties.

Investigating Effects on Specific Cellular Pathways (e.g., PI3K/AKT Pathway, Inflammasome Activation)

The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is crucial in regulating various cellular processes, including cell growth, proliferation, and survival nih.gov. Dysregulation of this pathway is implicated in numerous diseases. While there is no direct evidence linking this compound to the PI3K/AKT pathway, some studies have shown that certain aromatic compounds can influence this pathway. For example, benzidine has been shown to activate the PI3K/Akt signal pathway, promoting cell proliferation nih.gov.

The inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β nih.govcellsignal.combiomol.comyoutube.com. The NLRP3 inflammasome is a well-characterized inflammasome that can be activated by a variety of stimuli cellsignal.comfrontiersin.org. There is currently no research available that investigates the effect of this compound on inflammasome activation.

DNA Binding Affinity and Mechanisms (e.g., Intercalation)

The interaction of small molecules with DNA can lead to various biological effects. Intercalation, where a molecule inserts itself between the base pairs of DNA, is one such mechanism youtube.com. This can distort the DNA double helix and interfere with processes like replication and transcription.

Studies on the parent molecule, benzamide, have shown that it can bind to DNA. However, the aromatic ring of benzamide does not appear to intercalate between DNA bases but rather lies nearly perpendicular to the planes of the stacking bases nih.gov. The binding affinity is dependent on the nature of the DNA nih.gov. Research on N-substituted benzenesulfonamide compounds has also demonstrated DNA binding, with some compounds localizing in the minor groove of DNA nih.govresearchgate.net. While these findings suggest that the benzamide scaffold can interact with DNA, the specific DNA binding affinity and mechanism of this compound have not been investigated.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective molecules. While specific SAR studies for this compound analogues focusing on the biological activities mentioned above are not available, research on broader classes of benzamides provides some general insights.

For instance, in the context of SARS-CoV protease inhibitors, SAR studies of benzamide derivatives have shown that the nature and position of substituents on the benzamide ring significantly impact inhibitory activity nih.gov. The presence and type of halogen substitution, as well as the nature of the group replacing the benzamide moiety, were found to be critical for binding affinity nih.gov.

In the development of enzyme inhibitors, such as for human carbonic anhydrase and acetylcholinesterase, SAR studies on benzenesulfonamides carrying a benzamide moiety have revealed that different substitution patterns on the benzamide and sulfonamide parts lead to varying inhibitory potencies against different enzyme isoforms nih.gov. Similarly, SAR studies on sulfamoyl benzamide derivatives as inhibitors of h-NTPDases indicated that substitutions on both the sulfamoyl and carboxamide groups influence the inhibitory potential rsc.org.

For antimicrobial activity, SAR studies on N-substituted benzamides and related compounds are ongoing to develop novel therapeutic agents researcher.lifesigmaaldrich.com. These studies typically explore how variations in the substituents on the aromatic ring and the N-alkyl or N-aryl group affect the antimicrobial spectrum and potency.

While these examples highlight the importance of SAR in the broader context of benzamide derivatives, dedicated SAR studies on this compound analogues are needed to elucidate the specific structural requirements for its potential antiproliferative, anti-inflammatory, antimicrobial, and other biological activities.

Impact of Substituent Modifications on Biological Activity

Modifications to both the N-alkyl/aryl substituent and the benzamide ring of compounds structurally related to this compound have been shown to significantly alter their biological activities, particularly their anticonvulsant and enzyme-inhibitory properties.

The nature of the substituent on the amide nitrogen is a critical determinant of activity. In a study of N-benzyl 3-methoxypropionamides, which share a similar amide linkage, the replacement of a methoxy group with a hydroxyl group at the C(2) position led to an enhancement in anticonvulsant activity when administered orally to rats nih.gov. This suggests that the presence and nature of substituents near the amide bond can have a substantial impact on efficacy. For instance, the compound (R,S)-N-benzyl 2-hydroxy-3-methoxypropionamide showed an oral ED50 of 62 mg/kg in rats, indicating that hydroxyl groups can contribute favorably to anticonvulsant action nih.gov.

On the aromatic ring, the addition of various substituents can modulate activity. In a series of 2-hydroxy-N-phenylbenzamides (salicylanilides), halogenation of the aniline (B41778) ring and the salicylic acid portion was found to be a key factor in their activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Derivatives with 5-halogenosalicylic acids and polyhalogenated anilines were particularly favored. This indicates that electron-withdrawing groups on the phenyl ring can influence the inhibitory potential of these compounds.

Furthermore, the length and character of an N-alkyl chain can be optimized for a specific biological activity. In one example of systematic homologation on a different scaffold, the best activity was observed for an n-propyl analog, while an n-butyl group led to a significant loss of potency, highlighting a defined optimal chain length for receptor interaction drugdesign.org. This principle suggests that the N-propyl group in this compound may be an important feature for its potential biological targets.

| Compound Class | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| N-benzyl propionamides | Replacement of C(2)-methoxy with C(2)-hydroxyl group | Enhanced anticonvulsant activity in rats. | nih.gov |

| 2-Hydroxy-N-phenylbenzamides | Halogenation of the phenyl and aniline rings | Influenced acetylcholinesterase and butyrylcholinesterase inhibition. | |

| Apomorphine Analogs | Varying N-alkyl chain length (methyl, ethyl, n-propyl, n-butyl) | Optimal activity found for the n-propyl analog. | drugdesign.org |

Positional and Stereochemical Effects on Activity

The position of substituents on the benzamide ring and the stereochemistry of the molecule are fundamental factors that can dictate biological activity.

Positional Isomerism: The location of the hydroxyl group on the phenyl ring—ortho (2-position), meta (3-position), or para (4-position)—is known to have a profound effect on the physicochemical properties and biological interactions of benzoic acid derivatives globalresearchonline.net. In salicylamides (2-hydroxybenzamides), the ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the amide carbonyl oxygen nih.gov. This interaction can influence the molecule's conformation, lipophilicity, and ability to interact with biological targets. For this compound, the meta-hydroxyl group is not positioned to form a similar intramolecular hydrogen bond with the amide linkage, which would result in different conformational preferences and intermolecular bonding capabilities compared to its ortho and para isomers.

Stereochemical Effects: While this compound itself does not possess a chiral center, the introduction of substituents can create stereoisomers. The biological activity of chiral molecules can vary significantly between enantiomers. However, this is not always the case. In a study of the anticonvulsant N-benzyl 2,3-dimethoxypropionamide, the (R)- and (S)-enantiomers were synthesized and found to have nearly equal anticonvulsant activity in mice, with MES ED50 values between 79-111 mg/kg nih.gov. This finding was unexpected, as other functionalized amino acids in the same class showed significant differences in activity between enantiomers nih.gov. This highlights that while stereochemistry is a critical consideration in drug design, its impact must be evaluated on a case-by-case basis.

| Structural Feature | Compound Class | Observation | Reference |

|---|---|---|---|

| Hydroxyl Group Position | Hydroxybenzoic Acids | Positional isomerism (ortho, meta, para) significantly affects physicochemical properties and biological activity. | globalresearchonline.net |

| Stereochemistry | N-benzyl 2,3-dimethoxypropionamide | (R)- and (S)-enantiomers exhibited nearly equal anticonvulsant activity. | nih.gov |

Identification of Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For compounds like this compound, pharmacophoric features can be inferred from models developed for structurally related, biologically active molecules, such as local anesthetics and anticonvulsants.

For anticonvulsant activity, a commonly accepted pharmacophore model also includes several key features. These often consist of a hydrophobic aromatic ring, a hydrogen-bond donor/acceptor site, and a second hydrophobic region or an electron-donor moiety. In the case of this compound:

The benzene (B151609) ring serves as the primary hydrophobic domain.

The hydroxyl group and the amide group can act as hydrogen bond donors and acceptors, facilitating interactions with receptor sites drugdesign.org.

The N-propyl group can be considered a distal hydrophobic domain, which may interact with a hydrophobic pocket in the target protein.

This arrangement of a hydrophobic aryl group, a hydrogen-bonding region, and a distal hydrophobic moiety aligns well with established pharmacophore models for anticonvulsant agents.

Analytical Methodologies for Research Applications Non Clinical

Chromatographic Techniques for Purity and Quantification

Chromatography is a cornerstone for the analysis of 3-hydroxy-N-propylbenzamide, providing the necessary selectivity and sensitivity for its separation and quantification. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are principal methods employed for these purposes.

HPLC is a widely used technique for the analysis of benzamide (B126) derivatives due to its versatility and applicability to a broad range of compounds. For this compound, reversed-phase HPLC is the most common approach. This method separates compounds based on their hydrophobicity.

A typical HPLC method for the analysis of this compound would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The retention of N-alkylbenzamides in reversed-phase chromatography is influenced by the organic content of the mobile phase and the carbon content of the N-alkyl group bohrium.com. The presence of the hydroxyl group on the benzamide ring will also affect the polarity and retention of the molecule.

Detection is commonly achieved using a UV detector, as the aromatic ring of this compound absorbs UV light. The selection of the detection wavelength is critical for sensitivity and is typically set at the absorbance maximum of the compound. For phenolic compounds, this is often in the range of 270-280 nm.

| Parameter | Typical Conditions |

| Stationary Phase | C18 (Octadecyl-bonded silica), 5 µm particle size |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

This table represents a hypothetical HPLC setup for the analysis of this compound based on methods for structurally similar compounds.

Gas chromatography is another powerful technique for the separation and quantification of volatile and thermally stable compounds. The direct analysis of this compound by GC may be challenging due to the polarity imparted by the hydroxyl and amide groups, which can lead to poor peak shape and thermal degradation.

To overcome these challenges, derivatization is often employed. The hydroxyl and amide groups can be converted to less polar and more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers/amides. This process, known as trimethylsilylation, is a common strategy for preparing amides and other polar compounds for GC analysis.

The derivatized this compound can then be analyzed on a non-polar or medium-polarity capillary column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. GC-MS provides the added advantage of structural confirmation through the mass spectrum of the analyte.

| Parameter | Typical Conditions |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temp. 150°C, ramp to 280°C at 10°C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table outlines a potential GC method for a derivatized form of this compound, as direct analysis may be difficult.

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly well-suited for the analysis of this compound in complex biological matrices due to its high sensitivity and specificity.

In a typical LC-MS method, the compound is first separated using reversed-phase HPLC under conditions similar to those described in the HPLC section. The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft ionization method that minimizes fragmentation.

Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and quantitative accuracy. In this mode, a specific parent ion of this compound is selected and fragmented, and a specific product ion is monitored for quantification. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and matrix interference.

| Parameter | Typical Conditions |

| LC System | UHPLC/HPLC with reversed-phase C18 column |

| Mobile Phase | Acetonitrile/Water with 0.1% formic acid (gradient) |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| MS Analyzer | Triple Quadrupole (QqQ) or Orbitrap |

| Detection Mode | Selected Reaction Monitoring (SRM) |

This table provides an example of LC-MS parameters that could be applied to the analysis of this compound.

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry offers a simple and cost-effective method for the quantification of this compound in solution, provided the sample matrix is not overly complex. This technique relies on the principle that the compound absorbs light at a specific wavelength.

Due to the presence of the phenolic ring, this compound will exhibit characteristic UV absorbance. researchgate.net A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law.

For more complex mixtures containing other UV-absorbing compounds, derivative spectrophotometry can be employed to enhance selectivity by resolving overlapping spectra. It is important to note that spectrophotometric methods are generally less specific than chromatographic techniques.

Potential Research Applications and Future Directions Non Clinical

3-Hydroxy-N-propylbenzamide as a Research Probe in Chemical Biology

In chemical biology, research probes are essential tools for dissecting complex biological processes. An ideal probe is a small molecule that can selectively interact with a specific biological target, such as a protein, to modulate its function and allow researchers to study its role in cellular pathways. While this compound has not been explicitly developed as a chemical probe, its structure suggests potential starting points for such an application.

The benzamide (B126) scaffold is a well-established pharmacophore found in numerous enzyme inhibitors. For instance, various benzamide derivatives have been designed to target enzymes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs). The N-propyl group and the hydroxyl group on the phenyl ring of this compound could be systematically modified to develop a library of analogs. These analogs could then be screened against panels of enzymes or receptors to identify a potent and selective binder.

Once a selective interaction is identified, this compound or its optimized derivatives could be further functionalized to create more sophisticated probes. For example, a fluorescent dye could be attached to visualize the subcellular localization of its target, or a biotin (B1667282) tag could be incorporated for affinity purification and identification of binding partners. Such a probe would be invaluable for studying the function and regulation of its target protein in its native cellular environment.

Use as a Lead Compound for Derivatization in Pre-Clinical Discovery

A lead compound in drug discovery is a chemical starting point for the development of a new drug. It has some desirable biological activity but may require modification to improve its potency, selectivity, or pharmacokinetic properties. The this compound structure contains several features that make it an attractive lead compound for derivatization.

The benzamide core is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in bioactive compounds. The N-propyl group can be readily replaced with other alkyl or aryl groups to explore the binding pocket of a target enzyme. The hydroxyl group on the phenyl ring provides a handle for further chemical modifications, such as etherification or esterification, to modulate properties like solubility and cell permeability. Moreover, the substitution pattern on the aromatic ring can be altered to optimize interactions with a biological target.

For example, derivatives of the benzamide scaffold have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in some forms of cancer. nih.gov In one study, a series of benzamide compounds bearing piperidine (B6355638) groups were synthesized and showed promising inhibition of this pathway. nih.gov This highlights the potential for using this compound as a foundational structure for creating novel therapeutic agents.

| Feature of this compound | Potential for Derivatization | Example of Application in Drug Discovery |

| Benzamide Core | A privileged scaffold that can be modified. | Found in inhibitors of various enzymes. |

| N-propyl Group | Can be replaced with other functional groups. | Exploration of enzyme binding pockets. |

| Hydroxyl Group | Allows for etherification or esterification. | Modulation of solubility and cell permeability. |

| Phenyl Ring | Substitution patterns can be altered. | Optimization of target binding affinity. |

Role in the Elucidation of Biological Pathways

By serving as a precursor to more specific chemical probes or bioactive molecules, this compound could play a role in the elucidation of biological pathways. For instance, if a derivative of this compound is found to selectively inhibit a particular enzyme, it could be used to study the downstream effects of that inhibition on cellular signaling cascades.

Benzamide derivatives have been explored as inhibitors of acetylcholinesterase and carbonic anhydrase, enzymes with critical roles in neurotransmission and pH regulation, respectively. nih.gov A selective inhibitor developed from a this compound scaffold could help to unravel the specific contributions of these enzymes in various physiological and pathological processes.

Furthermore, the benzene (B151609) amide ether scaffold has demonstrated activity against non-replicating Mycobacterium tuberculosis, suggesting a potential role in targeting latent tuberculosis infections. acs.org By identifying the specific molecular target of such compounds, researchers could gain new insights into the biology of this persistent pathogen.

Exploration in Materials Science or Agrochemical Applications

The utility of this compound is not necessarily limited to the biological sciences. Its chemical structure also suggests potential applications in materials science and agrochemistry.

In materials science, amides are fundamental components of high-performance polymers like Nylon and Kevlar, valued for their mechanical strength and thermal stability. chemistrysteps.comfiveable.me The presence of a hydroxyl group in this compound offers a site for polymerization or for grafting onto other materials to modify their surface properties. Phenolic compounds, in general, can be polymerized to form resins or used as antioxidants to protect materials from degradation. The synthesis of phenolic amides has been explored for the creation of melanin-like pigmented materials with potential applications in cosmetics. researchgate.net

In the field of agrochemicals, benzamide derivatives have been successfully developed as insecticides and plant growth regulators. google.comgoogleapis.com For example, certain benzamide compounds are used to control insect pests in agriculture. acs.org The structural features of this compound could be a starting point for the design of new agrochemicals with novel modes of action or improved environmental profiles. The development of such compounds is crucial for sustainable agriculture and food security. acs.org

| Field | Potential Application of this compound | Rationale |

| Materials Science | Monomer for polymer synthesis | Amide and hydroxyl groups are reactive sites for polymerization. |

| Material surface modification | Can be grafted onto surfaces to alter properties. | |

| Antioxidant additive | Phenolic structures can prevent oxidative degradation. | |

| Agrochemicals | Insecticide development | Benzamide scaffold is present in existing insecticides. acs.org |

| Plant growth regulation | Certain benzamide derivatives can modulate plant growth. googleapis.com |

Future Research Opportunities and Unexplored Academic Avenues for Benzamide Scaffolds

The benzamide scaffold continues to be a fertile ground for academic and industrial research. While much work has focused on its applications in medicine, there are still many unexplored avenues.

Future research could focus on developing novel synthetic methodologies to create diverse libraries of benzamide derivatives with greater efficiency and environmental sustainability. The exploration of benzamide-containing metal-organic frameworks (MOFs) for applications such as drug delivery and biosensing is another promising area. nih.gov

Furthermore, the potential of benzamide derivatives in areas beyond human health, such as veterinary medicine and environmental remediation, remains largely untapped. For instance, compounds that selectively target pests or pathogens affecting animals or plants could be of significant value.

The simple yet versatile structure of this compound makes it an excellent candidate for fundamental research into the relationship between chemical structure and biological or material properties. Systematic studies of this and related molecules could provide valuable data for the development of predictive models for designing the next generation of functional molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-hydroxy-N-propylbenzamide, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis of this compound typically involves amide bond formation between 3-hydroxybenzoic acid derivatives and propylamine. Key steps include:

- Coupling Reagents : Use carbodiimides (e.g., DCC) or uronium-based reagents (HBTU) to activate the carboxylic acid group .

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile or DMF) improve reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures high purity .

- Example Data : Analogous benzamide syntheses report yields of 60–85% under reflux conditions (80–100°C, 12–24 hrs) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR : H NMR confirms propyl chain integration (δ 0.9–1.6 ppm for CH and CH groups) and hydroxy proton resonance (δ 9–10 ppm, broad) .

- IR : Stretching bands at ~1650 cm (amide C=O) and ~3200 cm (OH) validate functional groups .

- Mass Spectrometry : HR-MS (EI+) should match the molecular ion [M+H] at m/z 208.0974 (CHNO) .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Stability studies require:

- pH-Varied Buffers : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C .

- HPLC Monitoring : Track degradation using reverse-phase C18 columns (retention time ~8–12 mins) with UV detection at 254 nm .

- Kinetic Analysis : Half-life () calculations via first-order decay models .

Advanced Research Questions

Q. How can structural modifications of this compound improve its bioavailability while retaining activity?

- Methodological Answer :

- Prodrug Design : Acetylation of the hydroxy group enhances lipophilicity (logP increase by ~1.5 units), followed by enzymatic hydrolysis in vivo .

- Salt Formation : Sodium or hydrochloride salts improve aqueous solubility (tested via shake-flask method) .

- In Silico Modeling : Use tools like Schrödinger Suite to predict ADMET properties and guide substituent selection .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity .

- Dose-Response Curves : EC/IC values should be calculated across ≥3 independent replicates to address variability .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .

Q. How does the hydroxy group’s position (ortho vs. para) on the benzamide ring influence intermolecular interactions in crystal structures?

- Methodological Answer :

- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., O–H···O=C interactions) using monoclinic systems (space group P2/c) .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare lattice energies .

- Thermal Analysis : DSC/TGA reveals stability differences (e.g., melting points vary by 20–30°C between isomers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.